molecular formula C21H20N2O5S2 B3004817 methyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate CAS No. 1116017-55-0

methyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate

Cat. No.: B3004817
CAS No.: 1116017-55-0
M. Wt: 444.52
InChI Key: VEAGASZFZVFAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a complex organic compound that features a benzoate ester, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring through a condensation reaction, such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

Methyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is unique due to its combination of a benzoate ester, thiophene ring, and sulfonamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-14-7-9-17(10-8-14)30(26,27)23(2)18-11-12-29-19(18)20(24)22-16-6-4-5-15(13-16)21(25)28-3/h4-13H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAGASZFZVFAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.